molecular formula C13H19N4O8P B083791 PLPGH CAS No. 14520-50-4

PLPGH

Cat. No.: B083791
CAS No.: 14520-50-4
M. Wt: 390.29 g/mol
InChI Key: UFFFSELLKQBMQJ-CYNRKNSPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridoxal phosphate gamma-glutamyl hydrazone typically involves the reaction of pyridoxal phosphate with gamma-glutamyl hydrazine under controlled conditions. The reaction is carried out in an aqueous medium, often at a slightly acidic pH to facilitate the formation of the hydrazone bond .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors may also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

PLPGH primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted hydrazones, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

PLPGH has several applications in scientific research:

Mechanism of Action

PLPGH exerts its effects by inhibiting the enzyme glutamate decarboxylase. This inhibition reduces the synthesis of gamma-aminobutyric acid (GABA), leading to alterations in neurotransmitter levels and potentially affecting neuronal excitability. The compound binds to the active site of the enzyme, preventing the conversion of glutamate to GABA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PLPGH is unique due to its specific inhibitory action on glutamate decarboxylase, which distinguishes it from other vitamin B6 derivatives. This unique property makes it a valuable tool in studying the role of GABA in the central nervous system and exploring potential therapeutic applications .

Properties

CAS No.

14520-50-4

Molecular Formula

C13H19N4O8P

Molecular Weight

390.29 g/mol

IUPAC Name

(2S)-2-amino-5-[(2E)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylidene]hydrazinyl]-5-oxopentanoic acid

InChI

InChI=1S/C13H19N4O8P/c1-7-12(19)9(8(4-15-7)6-25-26(22,23)24)5-16-17-11(18)3-2-10(14)13(20)21/h4-5,10,19H,2-3,6,14H2,1H3,(H,17,18)(H,20,21)(H2,22,23,24)/b16-5+/t10-/m0/s1

InChI Key

UFFFSELLKQBMQJ-CYNRKNSPSA-N

SMILES

CC1=NC=C(C(=C1O)C=NNC(=O)CCC(C(=O)O)N)COP(=O)(O)O

Isomeric SMILES

CC1=NC=C(/C(=C\NNC(=O)CC[C@@H](C(=O)O)N)/C1=O)COP(=O)(O)O

Canonical SMILES

CC1=NC=C(C(=CNNC(=O)CCC(C(=O)O)N)C1=O)COP(=O)(O)O

Synonyms

pyridoxal phosphate gamma-glutamyl hydrazone

Origin of Product

United States

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